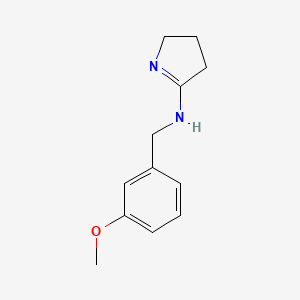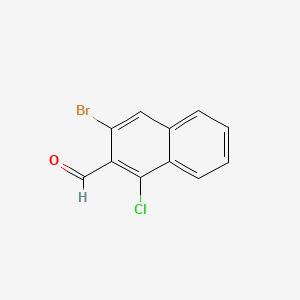
3-Bromo-1-chloro-2-naphthaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1-chloro-2-naphthaldehyde is an organic compound with the molecular formula C11H6BrClO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both bromine and chlorine substituents on the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-chloro-2-naphthaldehyde typically involves the bromination and chlorination of 2-naphthaldehyde. The process can be carried out using bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions on the naphthalene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination reactions using automated systems to control reaction parameters such as temperature, pressure, and reagent concentration. This ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-1-chloro-2-naphthaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to replace the halogen atoms.
Major Products Formed:
Oxidation: 3-Bromo-1-chloro-2-naphthoic acid.
Reduction: 3-Bromo-1-chloro-2-naphthyl alcohol.
Substitution: Various substituted naphthaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Bromo-1-chloro-2-naphthaldehyde has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 3-Bromo-1-chloro-2-naphthaldehyde exerts its effects depends on the specific reaction or application. In general, the compound can interact with various molecular targets through its aldehyde, bromine, and chlorine functional groups. These interactions can lead to the formation of covalent bonds, hydrogen bonds, and other non-covalent interactions, influencing the reactivity and behavior of the compound in different environments.
Comparaison Avec Des Composés Similaires
1-Bromo-2-naphthaldehyde: Similar structure but lacks the chlorine substituent.
3-Bromo-2-naphthaldehyde: Similar structure but lacks the chlorine substituent at the 1-position.
1-Chloro-2-naphthaldehyde: Similar structure but lacks the bromine substituent.
Uniqueness: 3-Bromo-1-chloro-2-naphthaldehyde is unique due to the presence of both bromine and chlorine substituents on the naphthalene ring. This dual substitution pattern can influence the compound’s reactivity, making it a valuable intermediate in the synthesis of more complex molecules with specific properties.
Propriétés
Formule moléculaire |
C11H6BrClO |
|---|---|
Poids moléculaire |
269.52 g/mol |
Nom IUPAC |
3-bromo-1-chloronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H6BrClO/c12-10-5-7-3-1-2-4-8(7)11(13)9(10)6-14/h1-6H |
Clé InChI |
BEDBDZPWRGVYEN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=C2Cl)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


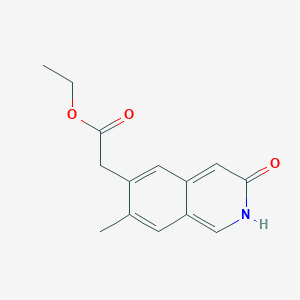



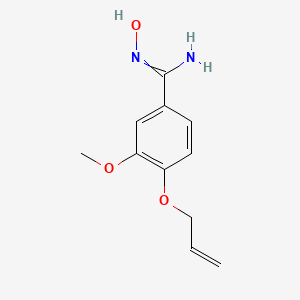

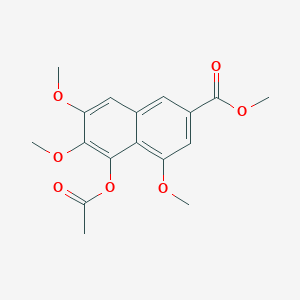

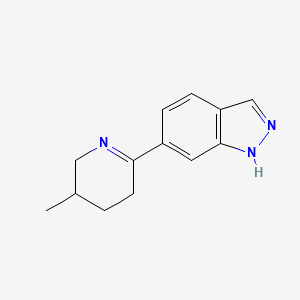

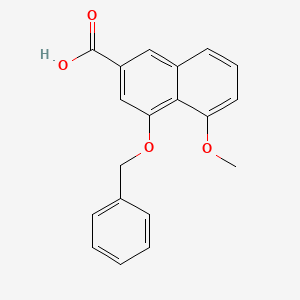
![Benzene, [3-(2-cyclohexylethyl)-6-cyclopentylhexyl]-](/img/structure/B13932417.png)
![(E)-2,3-bis[(3,5-dibromo-2-hydroxyphenyl)methyl]but-2-enedioate](/img/structure/B13932420.png)
